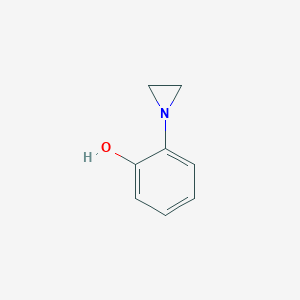

2-(Aziridin-1-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

799818-04-5 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-(aziridin-1-yl)phenol |

InChI |

InChI=1S/C8H9NO/c10-8-4-2-1-3-7(8)9-5-6-9/h1-4,10H,5-6H2 |

InChI Key |

ZWYXPKBYGODXRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=CC=CC=C2O |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Aziridin 1 Yl Phenol

Aziridine (B145994) Ring-Opening Reactions

The high ring strain of the aziridine moiety, estimated to be around 26-27 kcal/mol, renders it susceptible to ring-opening reactions. clockss.org This process relieves the strain and is a key transformation of 2-(Aziridin-1-yl)phenol, leading to the formation of more complex, functionalized amine derivatives. The reactivity of the aziridine ring is significantly influenced by the substituent on the nitrogen atom; electron-withdrawing groups typically enhance its reactivity towards nucleophiles. clockss.orgmdpi.com

Nucleophilic Ring Opening by Various Chemical Species

The aziridine ring in compounds structurally related to this compound is readily opened by a variety of nucleophiles. A particularly relevant reaction is the intramolecular ring-opening initiated by the adjacent phenolic hydroxyl group. Upon deprotonation to form the more nucleophilic phenolate, an intramolecular attack can occur, leading to cyclization. Studies on analogous N-tosylaziridines bearing ortho-hydroxyl groups have shown that this phenolate-induced intramolecular cyclization is a diastereo- and regioselective process that furnishes functionalized benzoxacycles like 2,3-dihydrobenzofurans and chromans in excellent yields. rsc.org

This intramolecular pathway highlights a primary aspect of this compound's reactivity, where the proximity of the phenol (B47542) group directly influences the fate of the aziridine ring.

Beyond the intramolecular reaction, the aziridine ring is susceptible to attack by various external nucleophiles. These reactions are fundamental in the synthesis of diverse β-substituted amines. mdpi.com

Oxygen Nucleophiles : Besides the internal phenolate, external oxygen nucleophiles can open the aziridine ring. For instance, the ring opening of N-(1-phenylethyl)aziridine-2-carboxylate with acetic acid has been demonstrated, leading to acetoxy-amine derivatives. nih.gov

Sulfur Nucleophiles : Thiols are particularly effective for opening aziridine rings. The reaction of chiral aziridines with thiophenol proceeds easily and with full regioselectivity, with the thiol attacking the less substituted carbon of the aziridine. nih.gov

Nitrogen Nucleophiles : Nitrogen-based nucleophiles, such as trimethylsilyl (B98337) azide (B81097) (TMSN₃), have been used to open aziridine rings regioselectively, providing a route to chiral 1,2-diamines after reduction. researchgate.net

The table below summarizes the ring-opening reactions of aziridines with various nucleophiles, illustrating the versatility of this transformation.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Oxygen (Intramolecular) | ortho-Phenolate | Benzoxacycles | rsc.org |

| Oxygen (External) | Acetic Acid | β-Acetoxy-amines | nih.gov |

| Sulfur (External) | Thiophenol | β-Thio-amines | nih.gov |

| Nitrogen (External) | Trimethylsilyl azide | β-Azido-amines | researchgate.net |

Electrophilic Activation and Subsequent Ring Transformations

The reactivity of the aziridine ring can be significantly enhanced through electrophilic activation. This typically involves the coordination of a Lewis acid or a proton to the nitrogen atom, forming a highly strained and reactive aziridinium (B1262131) ion. researchgate.netnih.gov This activation increases the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles.

For non-activated aziridines, treatment with an electrophile like trimethylsilyl iodide (TMSI) can generate an aziridinium ion. researchgate.net The subsequent attack by the released iodide ion opens the ring, leading to an iodinated intermediate that can be further functionalized. researchgate.net This strategy is crucial for reactions involving less reactive aziridines.

Furthermore, the formation of aziridinium ylides, a unique class of reactive intermediates, can be achieved from aziridines. These ylides are typically generated through the reaction of the aziridine nitrogen with a carbene. nih.gov The high strain and constrained geometry of the aziridinium ylide can lead to divergent reaction pathways, including rearrangements and cycloadditions, to produce complex nitrogen-containing heterocycles. nih.govnih.gov For example, intramolecular rearrangements of aziridinium ylides have been observed to yield dehydropiperidines. nih.gov

Catalytic Ring-Opening Processes

Catalysis plays a pivotal role in modulating the reactivity and selectivity of aziridine ring-opening reactions. Both Lewis acids and transition metals are effective in promoting these transformations.

Lewis Acid Catalysis : Simple Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and ytterbium(III) triflate (Yb(OTf)₃) can catalyze the formation of aziridines and their subsequent reactions. msu.edu The Lewis acid activates the aziridine by coordinating to the nitrogen atom, facilitating the nucleophilic attack. msu.edu Scandium(III) triflate (Sc(OTf)₃) has been shown to be a mild and effective catalyst for the stereospecific intramolecular ring-opening of aziridines by pendant silanols. nih.gov

Transition Metal Catalysis : Copper catalysts are particularly notable for promoting the ring-opening of aziridines. mdpi.com For instance, copper(I) chloride (CuCl) has been used in the borylative ring-opening of N-(2-picolinoyl)-protected aziridines. mdpi.com Palladium catalysts have also been employed for the regioselective borylative ring-opening of aryl aziridines. mdpi.com These catalytic systems often operate under mild conditions and can provide access to products that are difficult to obtain otherwise.

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The regio- and stereochemical outcome of the ring-opening is a critical aspect of aziridine chemistry, determining the structure of the final product.

Regioselectivity : The site of nucleophilic attack is largely governed by the substituents on both the aziridine ring carbons and the nitrogen atom.

In reactions of N-activated aziridines (e.g., N-tosyl, N-acyl) under neutral or basic conditions, the ring-opening typically proceeds via an Sₙ2-type mechanism. The nucleophile attacks the less sterically hindered carbon atom. nih.govnih.gov

Under acidic conditions, where an aziridinium ion is formed, the reaction can exhibit more Sₙ1-like character. The nucleophile may preferentially attack the more substituted carbon atom, which can better stabilize the partial positive charge. frontiersin.org

The functional groups within the molecule can also direct the regioselectivity. For example, in aziridines with a γ-keto substituent, the ring-opening occurs at the C2 position, whereas a γ-silylated hydroxy group on the same backbone directs the attack to the unsubstituted C3 position. frontiersin.org

Stereoselectivity : Aziridine ring-opening reactions are often highly stereospecific. In a typical Sₙ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the C-N bond, resulting in an inversion of configuration at the center of attack. nih.govnih.gov This stereocontrol is a powerful feature in asymmetric synthesis, allowing for the transfer of chirality from the aziridine precursor to the product. For instance, the ring-opening of trisubstituted aziridines by phenol derivatives has been shown to proceed with high stereoselectivity, providing a method for the formation of chiral tertiary alkyl-aryl ethers. nih.govfigshare.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is an important reactive site, capable of undergoing typical phenol reactions. However, its reactivity must be considered in the context of the adjacent, labile aziridine ring.

Phenol Alkylation and Acylation Reactions

Alkylation and acylation of the phenolic -OH group are standard transformations used to produce ethers and esters, respectively. libretexts.orglibretexts.org

Alkylation : This reaction typically involves the deprotonation of the phenol with a base (e.g., K₂CO₃, NaH) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. mdpi.com In the case of this compound, the choice of base and reaction conditions is critical. Strongly basic conditions could favor the competing intramolecular ring-opening of the aziridine. A carefully chosen, mild base would be required to selectively achieve O-alkylation.

Acylation : Similar to alkylation, acylation involves the reaction of the phenol or phenoxide with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base or a Lewis acid catalyst. libretexts.orglibretexts.orgmasterorganicchemistry.com The Friedel-Crafts acylation is a classic example of this type of transformation on an aromatic ring, though for phenols, direct O-acylation is more common. libretexts.org Again, the potential for side reactions involving the aziridine ring under the reaction conditions must be considered.

The table below provides general examples of reagents used for phenol alkylation and acylation.

| Reaction Type | Reagent 1 (Substrate) | Reagent 2 (Base) | Reagent 3 (Electrophile) | Product |

| Alkylation | Phenol | K₂CO₃ | Alkyl Halide | Alkyl Phenyl Ether |

| Acylation | Phenol | Pyridine | Acid Chloride | Phenyl Ester |

| Acylation | Phenol | N/A | Acid Anhydride | Phenyl Ester |

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring in this compound is expected to readily undergo electrophilic aromatic substitution. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing substituent. This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.

The aziridinyl group, being an N-alkyl substituent, is also generally considered to be an activating group and an ortho-, para-director. However, the nitrogen lone pair's availability can be influenced by its involvement in the strained ring and potential interactions with the adjacent hydroxyl group. The Musio lab has shown that N-alkyl aziridines can direct organolithium reagents to the ortho-position of the aromatic ring. nih.gov

Given the directing effects of both the hydroxyl and the aziridinyl groups, electrophilic attack is anticipated to occur predominantly at the positions ortho and para to the hydroxyl group. The positions ortho to the hydroxyl group are C4 and C6, and the para position is C5. The position ortho to the aziridinyl group is C6, and the para position is C4. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are activated by both substituents. Steric hindrance from the aziridine ring might slightly disfavor substitution at the C6 position compared to the C4 position.

| Electrophile (E+) | Predicted Major Product(s) | Rationale |

|---|---|---|

| Br₂ | 4-Bromo-2-(aziridin-1-yl)phenol and 6-Bromo-2-(aziridin-1-yl)phenol | The hydroxyl group is a strong o,p-director, and the aziridinyl group is also an o,p-director. Substitution is favored at positions activated by both groups. |

| HNO₃/H₂SO₄ | 4-Nitro-2-(aziridin-1-yl)phenol and 6-Nitro-2-(aziridin-1-yl)phenol | Nitration is a classic electrophilic aromatic substitution that will follow the directing effects of the activating groups. |

| SO₃/H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid | Sulfonation will occur at the most nucleophilic positions of the aromatic ring. |

Intermolecular and Intramolecular Cycloadditions

The aziridine ring in this compound can serve as a precursor for the formation of azomethine ylides, which are highly reactive 1,3-dipoles. nih.gov Thermal or photochemical cleavage of the C-C bond of the aziridine ring generates the azomethine ylide, which can then participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. nih.govnih.gov This provides a powerful method for the synthesis of five-membered nitrogen-containing heterocyclic rings. organic-chemistry.org

The nature of the substituents on the azomethine ylide and the dipolarophile influences the regioselectivity and stereoselectivity of the cycloaddition. In the case of an azomethine ylide derived from this compound, the phenolic group would be present on the nitrogen atom of the ylide.

Intermolecular Cycloadditions:

In the presence of an external dipolarophile, such as an alkene or alkyne, the generated azomethine ylide can undergo a [3+2] cycloaddition to form a pyrrolidine (B122466) or pyrroline (B1223166) ring, respectively. The use of carbonyl compounds as dipolarophiles can lead to the formation of oxazolidine (B1195125) derivatives. nih.gov

| N-Arylaziridine | Dipolarophile | Product | Reference |

|---|---|---|---|

| trans-2,3-Dimethoxycarbonyl-1-arylaziridine | Benzaldehyde | Oxazolidine derivatives | nih.gov |

| N-Arylaziridine | Alkenes | Pyrrolidine derivatives | nih.gov |

| N-Arylaziridine | Alkynes | Pyrroline derivatives | nih.gov |

Intramolecular Cycloadditions:

If the this compound molecule contains a suitable dipolarophilic moiety within its structure, an intramolecular [3+2] cycloaddition can occur upon formation of the azomethine ylide. This would lead to the formation of fused heterocyclic systems. For instance, if an alkenyl or alkynyl group were attached to the phenol ring, a subsequent intramolecular cycloaddition could be envisioned.

Rearrangement Reactions of Aziridine-Phenol Frameworks

The strained aziridine ring in this compound can undergo various rearrangement reactions, often promoted by acid or heat. These rearrangements can lead to the formation of more stable, larger ring systems or acyclic isomers.

One common rearrangement of N-acylaziridines in the presence of acid is the isomerization to oxazolines. ias.ac.in While this compound is not N-acylated, the principle of acid-catalyzed ring expansion is relevant. Protonation of the aziridine nitrogen would make the ring more susceptible to nucleophilic attack. In the context of this compound, an intramolecular attack by the phenolic oxygen could potentially lead to a fused oxazine-type structure, although this has not been explicitly reported.

Another type of rearrangement observed for azides is the Winstein rearrangement, a acs.orgacs.org-sigmatropic shift in allylic azides. nih.gov While not directly applicable to this compound itself, it highlights the propensity of nitrogen-containing strained rings and related functionalities to undergo concerted rearrangements.

More relevant to the aziridine-phenol framework would be rearrangements initiated by the cleavage of the aziridine ring. For instance, the formation of an azomethine ylide, as discussed in the context of cycloadditions, is in itself a rearrangement of the bonding framework. Subsequent reactions of this ylide could lead to rearranged products.

Reaction Kinetic and Thermodynamic Investigations

The kinetics and thermodynamics of reactions involving this compound would be significantly influenced by the electronic nature of the substituents and the inherent strain of the aziridine ring.

Kinetics:

The rate of reactions involving the aziridine ring, such as nucleophilic ring-opening, is highly dependent on the nature of the N-substituent. Electron-withdrawing groups on the nitrogen generally increase the rate of ring-opening by making the ring carbon atoms more electrophilic. researchgate.net In this compound, the phenolic group is electron-donating by resonance, which might decrease the rate of nucleophilic attack compared to an N-acylaziridine. However, the ortho-hydroxyl group could also participate in the reaction, for example, through intramolecular catalysis, potentially affecting the reaction rate.

Computational studies on the ring-opening of N-tosyl-2-arylaziridines have shown that the stereochemistry of the reaction is preserved through each elementary step, indicating a concerted mechanism. acs.org DFT studies on titanocene-mediated ring-opening of N-acyl aziridines also suggest a concerted process. mdpi.com

Thermodynamics:

The primary thermodynamic driving force for many reactions involving aziridines is the release of ring strain, which is approximately 27 kcal/mol. acs.org This makes ring-opening and ring-expansion reactions thermodynamically favorable.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific databases and academic literature, no specific theoretical or computational chemistry studies focused solely on the compound "this compound" could be identified. As a result, the detailed analysis requested, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, Total Density of States (TDOS) analysis, and conformational analysis for this specific molecule, cannot be provided at this time.

The generation of a scientifically accurate and informative article, as per the user's detailed outline, is contingent upon the availability of published research data. Without such foundational studies, it is not possible to create the requested content, including data tables and detailed research findings.

It is important to note that while computational studies exist for other phenol derivatives and aziridine-containing compounds, the strict requirement to focus exclusively on "this compound" prevents the extrapolation of data from other molecules. Such extrapolation would not be scientifically rigorous and would violate the core instructions of the request.

Therefore, until research on the theoretical and computational properties of "this compound" is conducted and published in peer-reviewed literature, an article with the specified in-depth analysis cannot be generated.

Theoretical and Computational Chemistry

Computational Exploration of Reaction Mechanisms

The chemical reactivity of 2-(Aziridin-1-yl)phenol is dominated by the strained three-membered aziridine (B145994) ring and the nucleophilic/electrophilic character of the phenol (B47542) group. Computational chemistry allows for a detailed examination of the mechanisms of reactions involving this compound, most notably the ring-opening of the aziridine moiety.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction rates. Computational methods, particularly density functional theory (DFT), are adept at locating and characterizing the transition state (TS) of a chemical reaction. For this compound, a key reaction is the acid-catalyzed or metal-catalyzed ring-opening of the aziridine.

In a computational study of a related system, the palladium-catalyzed ring-opening of 2-substituted aziridines, the transition states for the oxidative addition step were located. acs.orgresearchgate.net This step is crucial as it is often the regioselectivity- and stereospecificity-determining step. acs.org The calculations revealed that the geometry of the transition state, specifically the coordination of the palladium catalyst to the aziridine nitrogen and the breaking of a C-N bond, dictates the reaction's outcome. For this compound, a similar analysis would involve modeling the approach of a catalyst or a proton to the aziridine ring and calculating the structure and energy of the highest point on the reaction coordinate.

Another potential reaction pathway for substituted aziridines is the formation of a phenonium ion intermediate, particularly in the presence of a Lewis acid. nih.govacs.org Computational analysis of such a reaction for a benzyl-substituted aziridine demonstrated the viability of a phenonium ion intermediate and provided insight into the regioselectivity of the ring-opening. nih.gov A similar theoretical approach for this compound could elucidate whether the neighboring phenol group can participate in the ring-opening through the formation of a related intermediate, and what the structure of the corresponding transition state would be.

The table below presents hypothetical transition state energies for a generic acid-catalyzed ring-opening of an N-aryl aziridine, illustrating the type of data that would be obtained from a specific computational study on this compound.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Protonation of Aziridine Nitrogen | DFT (B3LYP) | 6-31G(d) | 5.2 |

| C-N Bond Cleavage (TS) | DFT (B3LYP) | 6-31G(d) | 18.7 |

Note: These are illustrative values for a hypothetical reaction and not from a specific study on this compound.

Energy Profiles of Chemical Transformations

By mapping the potential energy surface of a reaction, computational chemistry can generate a complete energy profile, detailing the relative energies of reactants, intermediates, transition states, and products. This provides a thermodynamic and kinetic picture of the transformation.

In the context of this compound, a detailed energy profile for a reaction, such as its isomerization or reaction with an electrophile, would be invaluable. For instance, the intramolecular rearrangement initiated by the phenolic hydroxyl group could be modeled. DFT calculations could be employed to compute the free energy profile for such a process, as has been done for other complex organic reactions. researchgate.netnih.gov

Below is a hypothetical energy profile for the ring-opening of an N-aryl aziridine, showcasing the kind of information that would be generated.

| Species | Relative Free Energy (kcal/mol) |

| Reactant (Protonated Aziridine) | 0.0 |

| Transition State 1 (C-N bond breaking) | +18.7 |

| Intermediate (Carbocation) | +4.5 |

| Transition State 2 (Nucleophilic attack) | +12.3 |

| Product (Ring-opened amino alcohol) | -15.0 |

Note: This table represents a simplified, hypothetical reaction pathway.

Modeling of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules and their interactions with other molecules. For this compound, the key non-covalent interaction is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the aziridine nitrogen.

Theoretical methods are well-suited to investigate such interactions. researchgate.net Quantum chemical calculations, such as those using DFT with appropriate basis sets, can predict the preferred conformation of the molecule and quantify the strength of the intramolecular hydrogen bond. nih.govresearchgate.net The analysis of the electron density, for example through the Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points and characterize the nature of the interaction.

In a study of 2-halophenols, a combination of theoretical and spectroscopic methods was used to assess the presence and strength of intramolecular hydrogen bonds. rsc.org A similar approach for this compound would likely reveal a weak to moderate intramolecular hydrogen bond. This interaction would influence the orientation of the aziridine ring relative to the phenol ring, potentially impacting the molecule's reactivity and spectroscopic properties.

Furthermore, the phenyl ring of the phenol moiety can participate in π-stacking and other non-covalent interactions with other aromatic systems. mdpi.com Computational modeling can also be used to understand how this compound might interact with biological macromolecules, such as enzymes or receptors, by predicting binding modes and energies. For example, the interaction of a similar molecule, 1-phenylethanol, with water was studied computationally, revealing a hydrogen bond network. nih.gov

The table below summarizes the types of non-covalent interactions that could be computationally investigated for this compound and the expected findings.

| Interaction Type | Computational Method | Expected Outcome |

| Intramolecular Hydrogen Bond (OH···N) | DFT, NBO Analysis | Confirmation of a stabilizing hydrogen bond, determination of its energy and geometric parameters. |

| π-π Stacking (intermolecular) | SAPT, DFT-D | Prediction of favorable stacking arrangements and their contribution to crystal packing or aggregation. |

| Hydrogen Bonding with Solvent (e.g., water) | Molecular Dynamics, DFT | Characterization of the solvation shell and the dynamics of solvent-solute hydrogen bonds. |

Note: This table is based on general principles of computational chemistry and studies of analogous systems.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(Aziridin-1-yl)phenol, the spectrum would be expected to show distinct signals for the protons of the aziridine (B145994) ring, the aromatic protons of the phenol (B47542) ring, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing aziridine group.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the positions of the hydroxyl and aziridinyl substituents. The carbon atoms of the aziridine ring would appear at characteristic upfield shifts due to ring strain.

| ¹H NMR Predicted Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aziridine CH₂ | 2.0 - 2.5 |

| Aromatic CH | 6.7 - 7.2 |

| Phenolic OH | 4.5 - 5.5 (broad) |

| ¹³C NMR Predicted Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aziridine CH₂ | 25 - 35 |

| Aromatic C-N | 130 - 140 |

| Aromatic C-OH | 150 - 160 |

| Aromatic CH | 115 - 130 |

Two-Dimensional NMR (e.g., HSQC, HMBC, COSY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in assigning the positions of the protons on the aromatic ring relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

| 2D NMR Predicted Correlations | |

| Experiment | Expected Correlation |

| COSY | Correlations between adjacent aromatic protons. |

| HSQC | Correlation between each aromatic proton and its directly bonded carbon. Correlation between aziridine protons and their carbons. |

| HMBC | Correlation between aziridine protons and the aromatic carbon C1. Correlations between the phenolic OH proton and adjacent aromatic carbons. |

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C-N stretching of the aziridine ring and the C-O stretching of the phenol would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

| FT-IR Predicted Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (broad) | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aziridine C-H Stretch | 2900 - 3000 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-O Stretch | 1200 - 1260 |

| C-N Stretch | 1180 - 1220 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring in this compound would be expected to produce strong signals in the Raman spectrum. The symmetric breathing mode of the aziridine ring would also be a characteristic Raman-active vibration.

| Raman Predicted Data | |

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aromatic Ring Breathing | 990 - 1010 |

| Aziridine Ring Breathing | 1200 - 1250 |

| C=C Aromatic Ring Stretch | 1580 - 1620 |

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the phenolic aromatic system. The presence of the hydroxyl and aziridinyl groups, which can act as auxochromes, would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene (B151609).

| UV-Vis Predicted Data | |

| Transition | Predicted λ_max (nm) |

| π → π* (Benzene Ring) | 270 - 280 |

| n → π* | ~300 - 320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for identifying the presence of chromophores within a molecule. For this compound, the phenolic ring is the primary chromophore. The electronic transitions of the aromatic system are expected to produce characteristic absorption bands in the UV region.

The hydroxyl (-OH) and aziridinyl substituents on the benzene ring will influence the wavelength and intensity of these absorptions. The lone pair of electrons on the nitrogen of the aziridine ring and the oxygen of the hydroxyl group can engage in electronic transitions with the aromatic π-system. This would likely result in a bathochromic (red) shift compared to unsubstituted benzene. The specific solvent used for analysis will also impact the spectrum due to solvatochromic effects, particularly through hydrogen bonding with the phenolic proton.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Methanol | ~275 | ~220 |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound (C₈H₉NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for unambiguous confirmation of its chemical formula.

In a hypothetical analysis, the expected monoisotopic mass would be calculated and then compared to the experimental value obtained from the HRMS instrument. The fragmentation pattern observed in the mass spectrum would also offer structural information. Key fragmentation pathways would likely involve the loss of the aziridine ring or cleavage of the C-N bond, providing further evidence for the proposed structure.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 136.0706 | (Not Determined) | (Not Determined) |

X-ray Crystallography for Solid-State Structure Elucidation

Key structural features of interest would include the planarity of the phenol ring, the geometry of the three-membered aziridine ring, and the orientation of the aziridine group relative to the phenol ring. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, would also be elucidated, providing insight into the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | (Not Determined) |

| Space Group | (Not Determined) |

| a (Å) | (Not Determined) |

| b (Å) | (Not Determined) |

| c (Å) | (Not Determined) |

| α (°) | (Not Determined) |

| β (°) | (Not Determined) |

| γ (°) | (Not Determined) |

| Volume (ų) | (Not Determined) |

Applications in Materials Science and Polymer Chemistry

Aziridine-Based Monomers in Polymer Synthesis

The strained three-membered ring of aziridine (B145994) is the key to its polymerization. The mechanism of this ring-opening polymerization is highly dependent on the initiator used, which determines the structure of the resulting polymer. Generally, aziridines can be polymerized through either anionic or cationic pathways.

Anionic ring-opening polymerization (AROP) of aziridines is a method for producing linear polymers with well-defined structures and low dispersity. However, this mechanism is typically not feasible for N-substituted aziridines where the substituent is an alkyl or aryl group, such as in 2-(Aziridin-1-yl)phenol. The lone pair of electrons on the nitrogen atom of the growing polymer chain is highly nucleophilic and can attack other polymer chains, leading to branching and uncontrolled polymerization nih.govdigitellinc.com.

For AROP to proceed in a controlled, linear fashion, the nitrogen atom must be "activated" by a strong electron-withdrawing group (EWG). Common activating groups include sulfonyl (e.g., tosyl or mesyl) or carboxylate (e.g., Boc) groups nih.govnsf.gov. These groups deactivate the nitrogen lone pair within the polymer backbone, preventing the side reactions that cause branching nih.gov. The polymerization is initiated by a nucleophile that attacks one of the aziridine's ring carbons, leading to ring opening and the formation of an aza-anion, which then propagates by attacking subsequent monomers nih.gov.

Given this requirement, this compound would not be expected to undergo AROP directly. The N-phenyl group is not sufficiently electron-withdrawing to facilitate this mechanism. To synthesize a linear polymer from a similar structure, the aziridine nitrogen would first need to be functionalized with a suitable activating group.

Table 1: Comparison of Polymerization Mechanisms for Aziridine Monomers

| Polymerization Type | Typical Monomer Requirement | Resulting Polymer Architecture | Control over Molar Mass/Dispersity |

|---|---|---|---|

| Anionic (AROP) | N-activation with strong EWG (e.g., sulfonyl) nsf.gov | Linear nih.govdigitellinc.com | High (Living/controlled polymerization) acs.org |

| Cationic (CROP) | Unactivated or N-alkyl/aryl substituted | Hyperbranched or dendritic digitellinc.com | Low (Chain transfer and termination reactions are common) rsc.org |

Cationic ring-opening polymerization (CROP) is the more common and expected pathway for N-substituted aziridines like this compound digitellinc.com. This process is typically initiated by Brønsted or Lewis acids, which protonate or coordinate to the aziridine nitrogen, forming a reactive aziridinium (B1262131) cation. A monomer molecule then acts as a nucleophile, attacking one of the ring carbons of the activated initiator, opening the ring and propagating the chain.

A key feature of the CROP of N-substituted aziridines is the formation of highly branched, or hyperbranched, polymer structures digitellinc.com. This occurs because the secondary or tertiary amine groups in the growing polymer backbone can act as nucleophiles. They can attack aziridinium ions on other growing chains, leading to chain transfer reactions that create branching points. This process results in a dendritic or globular polymer architecture rather than a linear chain nih.govrsc.org.

Therefore, the CROP of this compound would be predicted to yield a hyperbranched poly(this compound). This polymer would possess a high density of tertiary amine branching points and be decorated with a large number of pendant phenol (B47542) groups. These terminal phenol groups would significantly influence the polymer's properties, making it soluble in polar solvents and available for further reactions.

Copolymerization offers a versatile strategy to incorporate the unique properties of this compound into a wider range of materials. By combining it with other monomers, polymers with tailored thermal, mechanical, and chemical properties can be designed.

Gradient Copolymerization: If this compound were modified with an activating group (e.g., N-sulfonyl), it could participate in competitive anionic copolymerization with other activated aziridine monomers. The sequence distribution in the resulting copolymer depends on the relative reactivity of the comonomers, which can be tuned by altering the electronic properties of the activating groups. This allows for the synthesis of gradient copolymers with controlled monomer sequences acs.org.

Zwitterionic Copolymerization: Catalyst-free ring-opening copolymerization of N-alkyl aziridines with isocyanates has been shown to produce fully N-substituted polyureas acs.org. This reaction proceeds through a zwitterionic mechanism. A similar strategy could potentially be employed with this compound and a suitable comonomer like an isocyanate, leading to novel polymer backbones incorporating both the aziridine-phenol moiety and urethane linkages.

Hybrid Polymerization: Ring-opening monomers can be copolymerized with monomers that polymerize via different mechanisms, such as free-radical polymerization. For instance, oxaspiro monomers have been copolymerized with acrylic resins nih.gov. A vinyl-functionalized derivative of this compound could potentially be copolymerized with monomers like styrene or acrylates to introduce the aziridine and phenol functionalities as side groups on a polyalkene backbone researchgate.net.

Crosslinking Agents in Polymer Systems

While the monomer this compound itself is monofunctional with respect to the aziridine ring and thus cannot act as a direct crosslinker, polymers or oligomers derived from it could be modified for this purpose. For example, a hyperbranched polymer of this compound could be further reacted to introduce multiple reactive sites.

Furthermore, the pendant phenol groups on poly(this compound) can participate in other types of crosslinking chemistry. Phenolic resins are known to crosslink via reactions with aldehydes (like formaldehyde) or through oxidative coupling, which could be used to cure materials containing these polymers researchgate.net.

Table 2: Performance Enhancements from Polyaziridine Crosslinkers in Polymer Formulations

| Property | Effect of Crosslinking | Application Area |

|---|---|---|

| Water Resistance | Significantly Improved polyaziridine.comtfg999.com | Wood Coatings, Inks |

| Chemical Resistance | Significantly Improved polyaziridine.comtfg999.com | Protective Films, Varnishes |

| Abrasion Resistance | Improved polyaziridine.com | Wood Coatings, Floor Lacquers |

| Adhesion | Enhanced, especially to difficult substrates polyaziridine.com | Pressure Sensitive Adhesives, Inks |

| Cohesive Strength | Increased polyaziridine.com | Adhesives |

| Cure Time | Can be accelerated polyaziridine.com | Coatings, Inks |

Advanced Methodological Considerations in Research of 2 Aziridin 1 Yl Phenol

Stereocontrol and Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic methods a critical area of research. For 2-(aziridin-1-yl)phenol and its analogs, achieving high levels of stereocontrol is essential for elucidating structure-activity relationships and for potential therapeutic applications. Chiral aziridines are valuable building blocks in asymmetric synthesis due to their high reactivity and the ability to undergo regio- and stereoselective ring-opening reactions to introduce nitrogen-containing functionalities. nih.govnih.gov

Catalytic asymmetric aziridination represents a powerful strategy for accessing enantiomerically pure aziridines from achiral precursors. msu.edu This field has seen the development of various catalytic systems, often employing transition metals complexed with chiral ligands. Several classes of transition metal-based chiral catalysts, including those based on rhodium, cobalt, copper, manganese, and iron, have proven effective. nih.gov For instance, planar chiral rhodium indenyl catalysts have been successfully used for the enantioselective aziridination of unactivated alkenes. nih.gov Similarly, Co(II)-based metalloradical catalysts have been employed for the aziridination of a variety of styrenyl and some unactivated substrates. rsc.org

The choice of ligand is crucial for inducing asymmetry. Chiral ligands such as vaulted biaryl ligands (VAPOL and VANOL) have been used in conjunction with boron Lewis acids to create effective catalysts for the asymmetric aziridination of imines with ethyl diazoacetate. msu.eduacs.org The resulting N-H-aziridines can be obtained with high enantiomeric excess, which can often be further enhanced to ≥99% ee through a single crystallization. msu.edu Another widely used class of ligands are bisoxazolines, which, when complexed with copper, effectively catalyze the asymmetric aziridination of olefins. nih.gov The enantioselectivity in these reactions can be influenced by interactions such as π-stacking between the ligand and the substrate. nih.gov

The following table summarizes representative catalytic systems used for the enantioselective synthesis of aziridines, highlighting the catalyst, ligand, and achieved enantioselectivity.

| Catalyst/Metal Source | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| B(OPh)₃ | VAPOL/VANOL | Imines | Up to >90% | msu.edu |

| Rh(III) | Planar Chiral Indenyl Ligand | Unactivated Terminal Alkenes | Excellent | nih.gov |

| Cu(I) | Bisoxazoline (BOX) | Olefins | High | nih.gov |

| Ru(II) | (1R,2R)-N-(para-toluenesulfonyl)-1,2-ethylenediamine | α-Amino Ketones (via transfer hydrogenation) | Up to 99% | scielo.br |

| Co(II) | Porphyrin | Styrenes & Unactivated Alkenes | High | nih.govrsc.org |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies is a global imperative aimed at reducing the environmental impact of chemical manufacturing. mdpi.com For the synthesis of this compound and related compounds, this involves the selection of sustainable starting materials, the use of environmentally benign solvents, and the development of atom-economical and catalytic processes. researchgate.net

A key aspect of green synthesis is the choice of solvent, as solvents constitute a major portion of waste in chemical processes. nih.gov Researchers have investigated the use of greener solvents for aziridination reactions. For example, cyclopentyl methyl ether (CPME) has been identified as a suitable environmentally benign solvent for the synthesis of functionalized NH-aziridines from vinyl azides. nih.govbeilstein-journals.org CPME is noted for its low toxicity and low affinity for water, making it appropriate for moisture-sensitive reactions. nih.gov Water itself is an ideal green solvent due to its non-toxic and non-flammable nature, and its application as a co-solvent has been demonstrated in the final steps of producing some active pharmaceutical ingredients, achieving excellent yields without the need for extensive extractions. mdpi.com

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. vapourtec.com The development of catalytic aziridination methods avoids the need for stoichiometric activating reagents and often proceeds under milder conditions. nih.gov Furthermore, the use of certain nitrene precursors, such as aryl azides, is advantageous from a green chemistry perspective as they generate dinitrogen gas as the sole byproduct, a significant improvement over methods that produce stoichiometric amounts of waste. rsc.org Electrochemical methods also represent a green approach, as they can replace toxic and costly chemical oxidants with electricity, leading to cleaner and more efficient syntheses. nih.govnih.gov

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical production, offering significant advantages in safety, process control, and scalability over traditional batch methods. organic-chemistry.orgnih.govyoutube.com These benefits are particularly relevant for the synthesis of aziridines, which can involve hazardous intermediates and highly reactive species. organic-chemistry.org

One of the primary advantages of flow chemistry is the ability to safely handle hazardous reagents and intermediates. youtube.com For example, the generation of potentially explosive substances like aryl azides from anilines can be performed safely in mesoreactors under continuous-flow conditions. researchgate.net The small volume of the reactor minimizes the amount of hazardous material present at any given time. organic-chemistry.org Similarly, the aziridine (B145994) products themselves can be reactive and potentially hazardous; flow chemistry allows for their generation and immediate use in subsequent "telescoped" reactions without isolation. organic-chemistry.orgresearchgate.net This approach not only enhances safety but also improves efficiency by combining multiple synthetic steps into a single, continuous process. nih.gov

Continuous-flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time. illinois.edu This precise control allows for the optimization of reaction conditions, leading to higher yields, improved selectivity, and reduced reaction times. youtube.com For instance, a continuous-flow synthesis of aziridines via palladium-catalyzed C(sp³)-H activation was developed, and a predictive model was used to design and optimize the flow process. nih.gov The scalability of flow reactions is another key advantage. A process optimized on a small scale can often be scaled up by simply running the system for a longer duration or by using multiple reactors in parallel (numbering-up), which is a more straightforward approach than scaling up batch reactors. nih.gov

Microfluidic Reactor Design for Reaction Optimization

Microfluidic reactors, or microreactors, are a key enabling technology in flow chemistry, offering unparalleled control over reaction conditions due to their small dimensions. mdpi.com These devices are ideal for optimizing chemical reactions, including the synthesis of this compound and its derivatives. researchgate.net

The defining feature of microreactors is their high surface-area-to-volume ratio, which facilitates extremely rapid heat and mass transfer. mdpi.com This efficient transfer eliminates temperature gradients and ensures uniform mixing, leading to highly controlled and reproducible reaction outcomes. mdpi.com For highly exothermic reactions, this rapid heat dissipation prevents the formation of hot spots and unwanted byproducts, significantly improving safety and selectivity. mdpi.com

The design of microfluidic reactors can be tailored for specific applications. They are often fabricated from materials like glass, silicon, or metals. mdpi.com Borosilicate glass microreactors are common for their chemical resistance and optical transparency, allowing for photochemical reactions or in-line monitoring. organic-chemistry.org Packed-bed reactors, where a tube is filled with a solid reactant or catalyst, are frequently used for reactions involving heterogeneous catalysis. youtube.com The precise control offered by microreactors makes them ideal tools for reaction screening and optimization. By systematically varying parameters such as flow rate, temperature, and reagent ratios, optimal conditions can be identified rapidly while consuming minimal amounts of reagents. researchgate.net This ability to quickly screen a wide range of conditions accelerates the development of efficient synthetic protocols. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.